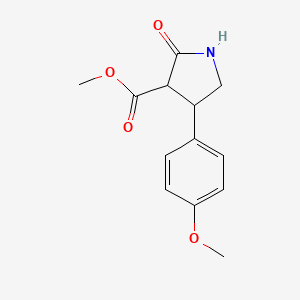![molecular formula C13H13N5OS B2915816 5-ethyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one CAS No. 922051-85-2](/img/structure/B2915816.png)
5-ethyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ethyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in the development of new drugs.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
The chemical compound 5-ethyl-3-((pyridin-3-ylmethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a subject of interest in the realm of heterocyclic chemistry, particularly in the synthesis and structural analysis of pyridine-based heterocycles. Research has demonstrated various methodologies for synthesizing related heterocyclic compounds, which serve as foundational structures for further chemical modifications and applications in scientific research. For instance, El-Kashef et al. (2010) explored the synthesis of new Pyrido[4',3':4,5]thieno[2,3-d]pyrimidines and related heterocycles, highlighting the versatility of pyridine-based structures in creating complex heterocyclic systems El-Kashef, Farghaly, Al-Hazmi, Terme, & Vanelle, 2010. Similarly, Davoodnia et al. (2008) focused on the synthesis of pyrido[3′,2′:4,5]thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives, further contributing to the structural diversity of pyridine-based heterocycles Davoodnia, Bakavoli, Mohseni, & Tavakoli-Hoseini, 2008.
Biological Applications
Beyond their structural interest, pyridine and triazolopyrimidine derivatives exhibit significant biological activities, which have been explored for potential therapeutic applications. For example, compounds related to this compound have been studied for their antimicrobial properties. Mabkhot et al. (2016) synthesized and evaluated the structure-activity relationship of thiophene-based heterocycles, including [1,2,4]triazolo[1,5-α]pyrimidine derivatives, demonstrating their potential as antimicrobial agents Mabkhot, Alatibi, El-Sayed, Kheder, & Al-showiman, 2016. Additionally, compounds incorporating triazolopyrimidine structures have been assessed for their insecticidal efficacy against agricultural pests, suggesting their utility in pest management strategies Fadda, Salam, Tawfik, Anwar, & Etman, 2017.
Chemical and Medicinal Chemistry Research
The scope of research on compounds like this compound extends into the development of novel chemical entities with potential applications in medicinal chemistry. Hassneen and Abdallah (2003) explored new routes to pyridino[2,3-d]pyrimidin-4-one and related derivatives, which are pertinent to the discovery of new therapeutic agents Hassneen & Abdallah, 2003. Research in this field is driven by the pursuit of novel compounds that can be further optimized for various pharmacological activities, underscoring the importance of heterocyclic chemistry in drug discovery processes.
Propiedades
IUPAC Name |
5-ethyl-3-(pyridin-3-ylmethylsulfanyl)-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5OS/c1-2-10-6-11(19)15-12-16-17-13(18(10)12)20-8-9-4-3-5-14-7-9/h3-7H,2,8H2,1H3,(H,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPWQCAHTLPWKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)NC2=NN=C(N12)SCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]pent-4-en-1-one](/img/structure/B2915737.png)
![1-{[2-(2-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2915738.png)


![{[3-(2-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}ethoxy)phenyl]methylene}(methyl)ammoniumolate](/img/structure/B2915743.png)

![(E)-N-[(4-fluorophenyl)methyl]-3-(4-methylsulfanylphenyl)prop-2-enamide](/img/structure/B2915746.png)

![2-[2-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]quinoxaline](/img/structure/B2915748.png)
![1-Phenyl-2-[2-(thiophen-2-yl)-1H-imidazol-1-yl]ethan-1-one](/img/structure/B2915750.png)

![7-Methoxyimidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B2915755.png)
